4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone is a chemical compound derived from the condensation of 4-(dimethylamino)benzaldehyde and nicotinoyl hydrazine. It has the molecular formula C₁₅H₁₆N₄O and is characterized by the presence of both an aldehyde and a hydrazone functional group, which contributes to its reactivity and potential biological activity. This compound is notable for its use in various
The formation of 4-(dimethylamino)benzaldehyde nicotinoyl hydrazone typically involves a condensation reaction between the aldehyde and the hydrazone. The general reaction can be represented as follows:
This reaction proceeds under acidic conditions, often using glacial acetic acid as a catalyst, and can be monitored by techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the formation of the desired product.
Research indicates that 4-(dimethylamino)benzaldehyde nicotinoyl hydrazone exhibits significant biological activity, including antimicrobial and antitumor properties. The compound's structure allows it to interact with biological targets, potentially inhibiting the growth of various pathogens or cancer cells. Studies have shown that hydrazones, in general, can exhibit diverse pharmacological effects due to their ability to form complexes with metal ions and interact with biomolecules.
The synthesis of 4-(dimethylamino)benzaldehyde nicotinoyl hydrazone can be achieved through several methods:
4-(Dimethylamino)benzaldehyde nicotinoyl hydrazone has several applications:
Interaction studies involving 4-(dimethylamino)benzaldehyde nicotinoyl hydrazone have focused on its binding affinity with metal ions and other biomolecules. These studies often employ techniques such as UV-Vis spectroscopy and NMR spectroscopy to elucidate the nature of these interactions. The compound's ability to form stable complexes with transition metals enhances its potential use in coordination chemistry and catalysis .
Several compounds share structural similarities with 4-(dimethylamino)benzaldehyde nicotinoyl hydrazone, particularly within the class of hydrazones. Here are some notable examples:
The uniqueness of 4-(dimethylamino)benzaldehyde nicotinoyl hydrazone lies in its specific combination of dimethylamino and nicotinoyl functionalities, which may enhance its solubility and biological activity compared to other similar compounds.
Hydrazone formation typically involves the acid-catalyzed condensation of a hydrazide with an aldehyde. For 4-(dimethylamino)benzaldehyde nicotinoyl hydrazone, nicotinic acid hydrazide reacts with 4-(dimethylamino)benzaldehyde in ethanol or methanol under reflux. A study by Nguyen et al. demonstrated that microwave irradiation significantly accelerates this reaction, reducing completion times from hours to 10–30 minutes while maintaining yields above 90%. This method minimizes side reactions such as hydrolysis, which are common in prolonged thermal conditions.
The reaction mechanism proceeds through nucleophilic attack by the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine bond (C=N). Protonation of the carbonyl oxygen by acetic acid or another mild acid enhances electrophilicity, facilitating the condensation.
Table 1: Reaction Conditions for Hydrazone Synthesis
Parameter | Optimal Value | Source |
---|---|---|
Solvent | Ethanol | |
Temperature | 60–80°C (Reflux) | |
Catalyst | Acetic acid (0.1 eqv) | |
Reaction Time (Microwave) | 10–30 minutes | |
Yield | 87–94% |
Key variables influencing Schiff base yield include solvent polarity, temperature, and substituent electronic effects. Polar aprotic solvents like DMF are avoided due to potential side reactions, while ethanol balances solubility and reactivity. The electron-donating dimethylamino group in 4-(dimethylamino)benzaldehyde increases aldehyde reactivity by stabilizing the intermediate oxonium ion.
Studies comparing conventional heating versus microwave-assisted synthesis reveal that microwave irradiation enhances reaction efficiency by enabling uniform thermal energy distribution. For example, Nguyen et al. achieved a 94% yield in 15 minutes using a household microwave oven, compared to 72% yield after 6 hours under reflux.
While acid catalysis remains standard, recent advances explore heterogeneous catalysts. Silica-supported sulfuric acid and ionic liquids have shown promise in reducing reaction times and improving recyclability. However, these systems are less commonly applied to aromatic hydrazones due to compatibility issues with electron-rich aldehydes.
Notably, catalyst-free microwave reactions are feasible for 4-(dimethylamino)benzaldehyde nicotinoyl hydrazone, as the dimethylamino group’s electron-donating nature obviates the need for strong acids. This simplifies purification and reduces environmental impact.
Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for determining hydrazone conformations. However, spectroscopic methods are widely used due to challenges in growing suitable crystals. Nuclear magnetic resonance (NMR) spectroscopy reveals that 4-(dimethylamino)benzaldehyde nicotinoyl hydrazone exists in two tautomeric forms in solution: EN-C(O)ZN-C(O)EC=N and ZN-C(O)ZN-C(O)EC=N, with a 3:2 ratio. This equilibrium arises from restricted rotation around the C–N bond, as confirmed by split signals in the $$ ^1H $$ NMR spectrum.
Table 2: Spectroscopic Data for 4-(Dimethylamino)benzaldehyde Nicotinoyl Hydrazone
Technique | Key Observations | Source |
---|---|---|
IR (KBr) | 3250 cm$$ ^{-1} $$ (N–H), 1660 cm$$ ^{-1} $$ (C=O) | |
$$ ^1H $$ NMR (DMSO-d6) | δ 8.75 (s, 1H, CH=N), 3.05 (s, 6H, N(CH3)2) | |
MS (ESI) | m/z 268.31 [M+H]+ |
Spectrophotometric and potentiometric studies on nicotinoyl-hydrazone analogues demonstrate rapid, pH-dependent formation of neutral bis-ligand complexes with iron(II), copper(II) and nickel(II) [1] [2]. Corrosion-inhibition experiments carried out with 4-(dimethylamino)benzaldehyde nicotinoyl hydrazone on mild steel confirmed spontaneous Langmuir-type adsorption driven by formation of surface Fe- and Cu-chelate films; quantum-chemical calculations showed frontier-orbital overlap and Mulliken charge localisation on the azomethine nitrogen and carbonyl oxygen, corroborating an ONN coordination mode [3] [4].
Metal ion | logarithm of the first stability constant (25 °C) | predominant geometry (spectral data) | ΔG° of complexation (kJ mol⁻¹) |
---|---|---|---|
Iron(II) | 4.7 ± 0.1 [1] | low-spin octahedral | –24 [1] |
Copper(II) | 4.4 ± 0.1 [1] | square-planar ↔ distorted octahedral | –21 [1] |
Nickel(II) | 4.3 ± 0.1 [1] | octahedral | –20 [1] |
The customary Irving–Williams sequence is preserved, indicating additional π-back-bonding in the copper complex. Hirshfeld-surface analysis of closely related hydrazones reveals π···π stacking (centroid–centroid 3.7 Å) and N–H···π contacts that stabilise the solid-state assemblies and rationalise high decomposition temperatures (≈ 250 °C) [5].
By chelating catalytically active iron and copper, the ligand suppresses Fenton-type generation of hydroxyl radicals, a mechanism established for other nicotinoyl hydrazones such as salicylaldehyde isonicotinoyl hydrazone [2]. In weight-loss and electrochemical corrosion assays the dimethylaminobenzaldehyde derivative lowered the electro-dissolution current density of mild steel by 89%, a figure that paralleled a computed 94% reduction in surface-associated reactive oxygen species flux [3] [4]. Density-functional studies on multifunctional nicotinoyl hydrazones show that electron-donating substituents (N,N-dimethylamino) raise the highest-occupied molecular-orbital energy and facilitate hydrogen-atom transfer, accounting for the pronounced radical-scavenging efficiency of the title compound relative to pyridoxal and salicylaldehyde analogues [6] [7].
Radical-scavenging assay | half-maximal inhibitory concentration (µM) | reference standard (µM) |
---|---|---|
1,1-Diphenyl-2-picrylhydrazyl | 32 ± 3 [8] | Butylated hydroxyanisole 24 [8] |
2,2′-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 8 ± 1 [8] | Ascorbic acid 15 [8] |
Hydrazone libraries patterned on the nicotinoyl core inhibit Beta-site amyloid precursor protein cleaving enzyme 1 in cell-free fluorescence assays; a pyridoxal analogue achieved sixty-nine percent inhibition at fifty micromolar [9]. Docking the dimethylaminobenzaldehyde derivative into the aspartyl dyad of the enzyme yields a –9.4 kcal mol⁻¹ GlideScore, with dual hydrogen bonds (Asp32, Asp228) and π-cation contact with Arg235, predicting low-micromolar potency.
Multifunctional nicotinoyl hydrazones increase intracellular nicotinic-acid pools after lysosomal hydrolysis and thereby modulate nicotinamide-adenine-dinucleotide turnover, resulting in a twenty-five percent reduction of poly(adenosine diphosphate ribose) polymerase activity in SH-SY5Y neuroblastoma cells treated with six-methoxy-salicylaldehyde nicotinoyl hydrazone [6] [7]. Given the comparable electron-donating profile and lipophilicity, the dimethylaminobenzaldehyde analogue is expected to reproduce this partial inhibition.
Peroxynitrite-mediated nitration disables Sirtuin-1 through oxidation of catalytic-core tyrosines [10]. By lowering free iron and reactive oxygen species, the present hydrazone sustains the reduced redox state required for zinc-binding in the Sirtuin active site, indirectly preserving deacetylase activity; nicotinoyl analogues elevate the cellular nicotinamide-adenine-dinucleotide oxidised : reduced ratio by forty-seven percent, an effect that translates into twenty-percent activation of Sirtuin-1 in hepatocyte cultures [6].
Enzyme target | experimental or predicted inhibitory effect | primary interaction features |
---|---|---|
Beta-site amyloid precursor protein cleaving enzyme 1 | IC₅₀ predicted 4–7 µM (docking) [9] | hydrogen bonding to catalytic aspartates, π-cation with arginine |
Poly(adenosine diphosphate ribose) polymerase-1 | twenty-five percent activity decrease at ten micromolar [6] | nicotinamide-adenine-dinucleotide pool modulation |
Sirtuin-1 | indirect twenty-percent activity preservation through redox control [6] | maintenance of zinc-thiolate cluster integrity |
Beta-amyloid process | quantitative outcome for nicotinoyl hydrazones | mechanistic contributor |
---|---|---|
Fibrillogenesis (Thioflavin-T assay) | fifty-percent inhibition at 8 ± 2 µM [11] | π-stacking within steric-zipper channel |
Oligomer disassembly | seventy-percent reduction of prefibrillar species at twenty micromolar [11] | copper(II) chelation and interface destabilisation |
Copper-mediated cross-linking | ninety-percent suppression of dityrosine formation [6] | metal sequestration and radical quenching |